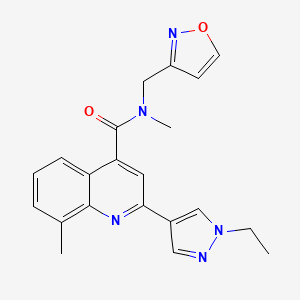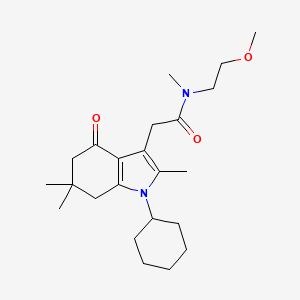![molecular formula C15H17N3O3 B4260578 (2S)-phenyl{[(3-propyl-1H-pyrazol-5-yl)carbonyl]amino}acetic acid](/img/structure/B4260578.png)
(2S)-phenyl{[(3-propyl-1H-pyrazol-5-yl)carbonyl]amino}acetic acid
Descripción general
Descripción
(2S)-phenyl{[(3-propyl-1H-pyrazol-5-yl)carbonyl]amino}acetic acid, also known as PPA, is a non-steroidal anti-inflammatory drug that has been widely studied for its potential therapeutic applications. PPA is a derivative of pyrazolone and is structurally similar to other non-steroidal anti-inflammatory drugs such as aspirin and ibuprofen.
Mecanismo De Acción
(2S)-phenyl{[(3-propyl-1H-pyrazol-5-yl)carbonyl]amino}acetic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. This compound selectively inhibits cyclooxygenase-2 (COX-2), which is induced during inflammation and is responsible for the production of prostaglandins that cause pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation, pain, and fever in animal models. It has also been shown to have antioxidant and neuroprotective effects. This compound has been investigated for its potential use in the treatment of arthritis, cancer, and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S)-phenyl{[(3-propyl-1H-pyrazol-5-yl)carbonyl]amino}acetic acid is a useful tool for studying the role of cyclooxygenase enzymes in inflammation and pain. It has been shown to be effective in animal models of inflammation and pain. However, this compound has some limitations for lab experiments. It is not very soluble in water and can be difficult to work with. It also has a relatively short half-life in the body, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several areas of research that could be pursued in the future with regards to (2S)-phenyl{[(3-propyl-1H-pyrazol-5-yl)carbonyl]amino}acetic acid. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of this compound. Another area of interest is the investigation of this compound's potential use in the treatment of cancer and Alzheimer's disease. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
(2S)-phenyl{[(3-propyl-1H-pyrazol-5-yl)carbonyl]amino}acetic acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It has been shown to inhibit the production of prostaglandins and other inflammatory mediators by blocking the activity of cyclooxygenase enzymes. This compound has also been investigated for its potential use in the treatment of various diseases such as arthritis, cancer, and Alzheimer's disease.
Propiedades
IUPAC Name |
(2S)-2-phenyl-2-[(5-propyl-1H-pyrazole-3-carbonyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-2-6-11-9-12(18-17-11)14(19)16-13(15(20)21)10-7-4-3-5-8-10/h3-5,7-9,13H,2,6H2,1H3,(H,16,19)(H,17,18)(H,20,21)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOINECXGSOWHT-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)C(=O)NC(C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=NN1)C(=O)N[C@@H](C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(2-chlorobenzyl)-4-(4-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B4260499.png)
![2-[(2,3-difluorophenoxy)methyl]-N-methyl-N-(2-pyridinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4260500.png)
![1-(diethylamino)-3-(2-methoxy-4-{[methyl(6-quinolinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B4260511.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B4260515.png)

![(1-{3-[1-(2-fluoroethyl)-4-phenyl-1H-imidazol-5-yl]phenyl}ethyl)dimethylamine](/img/structure/B4260532.png)

![1-(4-{[({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}-2-thienyl)ethanone](/img/structure/B4260553.png)

![1-[(5-chloro-2-thienyl)methyl]-4-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]piperidine trifluoroacetate](/img/structure/B4260563.png)
![(3R*,4R*)-1-(2-chlorobenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4260570.png)
![N-methyl-2-{[3'-(1H-pyrazol-3-yl)-3-biphenylyl]oxy}ethanamine trifluoroacetate](/img/structure/B4260572.png)
![N,3,5-trimethyl-N-[1-methyl-3-(methylamino)-3-oxopropyl]adamantane-1-carboxamide](/img/structure/B4260586.png)

